Home > Products > Screening Compounds P4099 > N-Didesmethyl Loperamide
N-Didesmethyl Loperamide - 66164-06-5

N-Didesmethyl Loperamide

Catalog Number: EVT-399673
CAS Number: 66164-06-5
Molecular Formula: C27H29ClN2O2
Molecular Weight: 449.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Didesmethyl Loperamide, a major metabolite of the antidiarrheal drug loperamide, has been the subject of various studies due to its pharmacological properties and potential applications. Loperamide is known for its effectiveness in controlling diarrhea, primarily through its action on the gastrointestinal system. However, its metabolite, N-Didesmethyl Loperamide, has been investigated for its distinct interactions with various biological targets, including its effects on ion channels and transporters that are critical for maintaining physiological functions345.

Applications in Various Fields

The pharmacological characteristics of N-Didesmethyl Loperamide have led to its exploration in various fields. In neuroscience, its interaction with calcium channels and NMDA receptors could provide insights into the development of treatments for neurological disorders1. In the field of oncology, the metabolite's selectivity for P-gp is particularly relevant, as P-gp is known to contribute to multidrug resistance in cancer cells. By inhibiting P-gp, N-Didesmethyl Loperamide could potentially enhance the efficacy of chemotherapeutic agents2. Moreover, its weaker inhibition of hERG channels compared to loperamide might offer a safer profile for therapeutic use, although its potential cardiotoxicity remains a concern3. Lastly, the understanding of its effects on ion transport in the gastrointestinal tract could lead to improved therapies for diarrheal diseases, complementing the well-established use of loperamide45.

Future Directions
  • Targeted Synthesis and Characterization: Developing efficient methods for the independent synthesis of N-didesmethyl loperamide would facilitate further research into its specific properties and biological activities. [] This would also allow for a more comprehensive evaluation of its potential applications beyond its role as a loperamide metabolite.
  • Detailed Structure-Activity Relationship Studies: Conducting in-depth investigations into the structure-activity relationship of N-didesmethyl loperamide and related compounds could help identify structural features contributing to its pharmacological and toxicological profile. [] This knowledge could guide the development of new therapeutic agents with improved efficacy and safety profiles.
  • In-depth Mechanism of Action Studies: Investigating the specific interactions of N-didesmethyl loperamide with opioid receptors and other potential molecular targets could provide a more complete understanding of its pharmacological effects. [] This would contribute to a more comprehensive understanding of loperamide's overall mechanism of action.
  • Advanced Pharmacokinetic and Pharmacodynamic Modeling: Developing advanced pharmacokinetic and pharmacodynamic models incorporating the formation and elimination of N-didesmethyl loperamide could improve predictions of loperamide's efficacy and safety in various clinical populations. [, ]
  • Exploration of Potential Therapeutic Applications: Investigating the potential therapeutic applications of N-didesmethyl loperamide, independent of its parent compound loperamide, could unveil novel uses for this molecule. This may involve exploring its activity at different receptor subtypes or in various disease models. [, ]
Source and Classification

N-Didesmethyl Loperamide originates from loperamide, which is an opioid receptor agonist utilized primarily for treating diarrhea. Unlike other opioids, loperamide is designed to be non-absorbable in the gastrointestinal tract, minimizing systemic effects while providing therapeutic benefits. N-Didesmethyl Loperamide is classified under the category of piperidine derivatives and is recognized for its lipophilic properties, which allow it to penetrate biological membranes effectively .

Synthesis Analysis

The synthesis of N-Didesmethyl Loperamide typically involves a series of chemical reactions starting from loperamide or its precursors. The primary synthetic route includes:

  1. Alkylation: The initial step often involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile in the presence of a base such as diisopropylethylamine (DIPEA) to form a key intermediate.
  2. Hydrolysis: Slow hydrolysis of this intermediate with potassium hydroxide in butanol yields the desired precursor.
  3. Methylation: The precursor can then undergo methylation using iodomethane to produce N-Didesmethyl Loperamide, although this step may yield lower amounts suitable for analytical purposes .
Molecular Structure Analysis

N-Didesmethyl Loperamide's molecular structure features a piperidine ring that is substituted with various functional groups that contribute to its pharmacological activity. The compound can be represented by the chemical formula C23H28ClNC_{23}H_{28}ClN. Key structural characteristics include:

  • Piperidine Ring: This six-membered ring plays a crucial role in the compound's ability to bind to opioid receptors.
  • Chlorophenyl Group: The presence of chlorophenyl enhances lipophilicity, aiding in central nervous system penetration.
  • Two Methyl Groups: The dimethylation at the nitrogen atom differentiates it from loperamide and influences its metabolic stability and receptor affinity .
Chemical Reactions Analysis

N-Didesmethyl Loperamide participates in various chemical reactions primarily related to its metabolism and interactions with biological systems. Notably:

  1. Demethylation: It can undergo further demethylation to yield simpler metabolites, which are often less pharmacologically active.
  2. Oxidation: In biological systems, it may be oxidized to form carbon dioxide and other metabolites that are excreted from the body.
  3. Receptor Binding: The compound interacts with μ-opioid receptors, influencing pain modulation and gastrointestinal motility .

These reactions are essential for understanding both the pharmacokinetics and dynamics of N-Didesmethyl Loperamide.

Mechanism of Action

N-Didesmethyl Loperamide exerts its effects primarily through interaction with opioid receptors in the central nervous system. Its mechanism involves:

  • Opioid Receptor Agonism: By binding to μ-opioid receptors, it mimics endogenous opioids, leading to decreased gastrointestinal motility and increased transit time.
  • Blood-Brain Barrier Penetration: Due to its lipophilic nature, it can cross the blood-brain barrier under certain conditions, potentially leading to central nervous system effects .
  • P-Glycoprotein Interaction: N-Didesmethyl Loperamide's ability to evade P-glycoprotein efflux mechanisms enhances its bioavailability in certain tissues .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-Didesmethyl Loperamide are critical for its application in research and medicine:

  • Molecular Weight: Approximately 373.93 g/mol.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water due to its hydrophobic nature.
  • Log P Value: The log P (partition coefficient) values indicate significant lipophilicity, which is essential for membrane permeability.
  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature variations .
Applications

N-Didesmethyl Loperamide has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying opioid receptor interactions and developing new analgesic drugs.
  2. Diagnostic Imaging: As a radiolabeled metabolite (e.g., [^11C]N-Didesmethyl Loperamide), it is used in positron emission tomography (PET) studies to investigate blood-brain barrier permeability and P-glycoprotein function .
  3. Toxicology Studies: Understanding its metabolism helps assess risks associated with loperamide overdose cases amid rising opioid misuse.
Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

N-Didesmethyl Loperamide (systematic IUPAC name: 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide) is a primary metabolite of the antidiarrheal drug Loperamide. Its molecular formula is C₂₇H₂₉ClN₂O₂, with a molecular weight of 448.98 g/mol [7] [9]. The compound features three distinct structural domains:

  • A 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, which contributes to opioid receptor affinity.
  • A 2,2-diphenylbutanamide backbone, enhancing lipophilicity and steric bulk.
  • A tertiary hydroxyl group at the piperidine 4-position, critical for hydrogen bonding.

It is cataloged under CAS Registry Number 66164-06-5 and carries synonyms such as R 21345 and Loperamide Impurity 10 [7] [9]. The absence of two N-methyl groups distinguishes it from Loperamide (Figure 1), significantly altering its physicochemical and pharmacological behavior [4] [9].

Table 1: Molecular Identity of N-Didesmethyl Loperamide

PropertyValue
Molecular FormulaC₂₇H₂₉ClN₂O₂
Molecular Weight448.98 g/mol
CAS Registry Number66164-06-5
IUPAC Name4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide
Key SynonymsR 21345; Loperamide Impurity 10

Synthesis Pathways and Key Intermediate Compounds

Synthetic routes to N-Didesmethyl Loperamide face challenges due to the reactivity of its tertiary hydroxyl group and the need for selective amidation. Two principal strategies have been explored:

Direct Alkylation-Amidation Route

This approach couples 4-bromo-2,2-diphenylbutanoic acid with 4-(4-chlorophenyl)-4-hydroxypiperidine. However, the hydroxyl group participates in unwanted side reactions under basic conditions, yielding only 6% of the target product even after optimization (105°C, 30 hours) [5]. Key limitations include:

  • Nucleophilic competition from the piperidine hydroxyl group.
  • Carboxylate formation under basic conditions, hindering nucleophilic substitution [5].

Nitrile Hydrolysis Route

An alternative pathway involves alkylation to form the nitrile intermediate 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, followed by hydrolysis. This method faces instability issues:

  • Acidic conditions (HCl or H₂SO₄) promote dehydration of the tertiary alcohol, yielding alkene byproducts (14b/15b) in up to 72% [5].
  • Alkaline hydrolysis (H₂O₂/NaOH) achieves only 7% conversion due to steric hindrance around the nitrile group [5].

Optimized Ester-Protection Strategy

To circumvent these issues, a protecting-group strategy was developed:

  • Esterification: Convert 4-bromo-2,2-diphenylbutanoic acid to methyl ester 18 via acid chloride intermediate 17 (82% yield).
  • Alkylation: React ester 18 with 4-(4-chlorophenyl)-4-hydroxypiperidine using diisopropylethylamine (DIPEA) in acetonitrile (80°C, 15 hours).
  • Deprotection/Amination: Hydrolyze the ester to the acid, then activate for amidation.This route achieves 71% yield of N-Didesmethyl Loperamide while minimizing side products [5].

Table 2: Synthesis Attempts and Yields for N-Didesmethyl Loperamide

MethodKey ConditionsYieldMajor Challenges
Direct AlkylationCH₃CN, 105°C, 30 h6%Nucleophilic competition by OH
Nitrile Hydrolysis (H₂SO₄)H₂O, 100°C, 16 h0%Dehydration to alkenes (72% yield)
Nitrile Hydrolysis (H₂O₂/NaOH)H₂O, 80°C, 20 h7%Steric hindrance
Ester-Protection RouteEsterification → Alkylation71%Requires multiple steps

Physicochemical Properties: Lipophilicity, Solubility, and Stability

N-Didesmethyl Loperamide exhibits distinct properties influencing its pharmacokinetic behavior:

Lipophilicity

  • The compound has high lipophilicity (predicted LogP ≈ 5.2), comparable to Loperamide, due to its diphenylbutanamide and chlorophenyl groups [9]. This property facilitates membrane permeability but limits aqueous solubility.

Solubility

  • Poor water solubility: Attributable to its large hydrophobic surface area.
  • Limited organic solvent solubility: Sparingly soluble in chloroform; slightly soluble in acetonitrile and methanol [9].
  • pH-dependent behavior: The tertiary hydroxyl (pKa ~13.85) remains unionized at physiological pH, while the amide group is non-basic [9].

Stability

  • Thermal stability: Decomposes above 210°C (melting point: 210–212°C) [9].
  • Acid sensitivity: The tertiary alcohol readily dehydrates under acidic conditions (e.g., 40% H₂SO₄) to form conjugated alkenes, complicating synthesis and storage [5].
  • Oxidative stability: The electron-rich piperidine and phenyl rings may render it susceptible to oxidative degradation.

Comparative Analysis with Parent Compound Loperamide

Structurally, N-Didesmethyl Loperamide differs from Loperamide (C₂₉H₃₃ClN₂O₂) by the absence of two N-methyl groups (Figure 2). This change drives significant functional divergence:

Structural and Electronic Differences

  • Reduced steric shielding: The absence of methyl groups exposes the amide nitrogen, enhancing hydrogen-bonding potential.
  • Increased polarity: Despite identical lipophilic domains, desmethylation slightly reduces logD relative to Loperamide.
  • Conformational flexibility: Removal of methyl groups may alter piperidine ring geometry, affecting receptor binding [4] [9].

Pharmacological Implications

  • P-glycoprotein (P-gp) binding: N-Didesmethyl Loperamide retains high affinity for P-gp, making it a positron emission tomography (PET) radiotracer for imaging P-gp function in the blood-brain barrier [8]. Unlike Loperamide, it lacks P-gp inhibition at physiological doses.
  • Opioid receptor activity: While Loperamide is a peripheral μ-opioid agonist, N-Didesmethyl Loperamide shows negligible central effects due to efficient P-gp efflux [8] [9].
  • Metabolic relationships: As the primary metabolite of Loperamide, it forms via cytochrome P450 (CYP3A4/2C8)-mediated N-demethylation. Its own metabolism involves glucuronidation or further oxidation [2] [4].

Table 3: Structural and Functional Comparison with Loperamide

PropertyN-Didesmethyl LoperamideLoperamidePharmacological Impact
Molecular FormulaC₂₇H₂₉ClN₂O₂C₂₉H₃₃ClN₂O₂Altered metabolism and clearance
N-Methyl Groups02Enhanced H-bonding capacity
P-gp InteractionSubstrate (PET tracer)Substrate/inhibitor at high dosesReduced CNS penetration
Key Metabolic RolePrimary metabolite of LoperamideParent drugBiomarker for Loperamide exposure
logP (Predicted)~5.2~5.5Slightly reduced membrane permeability

Analytical Differentiation

Chromatographic methods (e.g., HPLC) readily separate the two compounds based on polarity differences. Mass spectrometry distinguishes them via m/z 449.19 [M+H]⁺ for N-Didesmethyl Loperamide versus m/z 477.22 for Loperamide [4] [7].

Properties

CAS Number

66164-06-5

Product Name

N-Didesmethyl Loperamide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide

Molecular Formula

C27H29ClN2O2

Molecular Weight

449.0 g/mol

InChI

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)

InChI Key

PXJHDOGGBLQFRX-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N

Synonyms

4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanamide; _x000B_R 21345;

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.